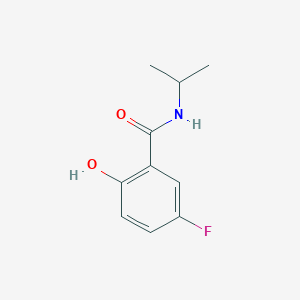

5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Beschreibung

Eigenschaften

Molekularformel |

C10H12FNO2 |

|---|---|

Molekulargewicht |

197.21 g/mol |

IUPAC-Name |

5-fluoro-2-hydroxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H12FNO2/c1-6(2)12-10(14)8-5-7(11)3-4-9(8)13/h3-6,13H,1-2H3,(H,12,14) |

InChI-Schlüssel |

OQHZTWFYOJLOMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)F)O |

Herkunft des Produkts |

United States |

The In Vitro Mechanism of Action of the 5-Fluoro-2-hydroxy-N-isopropyl-benzamide Pharmacophore in Menin-MLL Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Epigenetic Therapeutics & Structure-Based Drug Design

Executive Summary

In modern targeted oncology, the 5-fluoro-2-hydroxy-N-isopropyl-benzamide moiety (frequently utilized as its N-ethylated derivative, CAS 1549490-65-4)[1] is not merely a synthetic intermediate. It is the defining, high-affinity pharmacophore that anchors clinical-stage Menin-MLL (KMT2A) interaction inhibitors—most notably Revumenib (SNDX-5613)—into the central cavity of the Menin protein[2],[3]. This technical whitepaper elucidates the in vitro mechanism of action (MoA) of this specific chemical moiety, detailing how its structural integration disrupts oncogenic epigenetic signaling, downregulates critical transcription factors, and forces terminal differentiation in acute leukemias.

Molecular Mechanism: Target Engagement at the Menin Pocket

The Epigenetic Dependency of MLL-Rearranged Leukemias

Acute leukemias driven by rearrangements in the Mixed Lineage Leukemia 1 gene (KMT2A/MLL1) or mutations in Nucleophosmin 1 (NPM1) are highly dependent on the chromatin adapter protein Menin[2]. Menin serves as an essential scaffold, binding the N-terminus of MLL fusion proteins to direct them to target genes[4]. This interaction aberrantly upregulates a specific leukemogenic transcription program.

Pharmacophore Binding Kinetics and Crystallography

The 5-fluoro-benzamide pharmacophore acts as a potent, reversible competitive inhibitor of this protein-protein interaction (PPI). In vitro X-ray crystallography of the Menin pocket reveals that this moiety inserts deeply into the central cavity where the MLL peptide naturally binds[2],[5].

-

Hydrogen Bonding Network: The benzamide core and its adjacent functional groups form highly specific hydrogen bonds with key Menin residues, including Tyr-276, Met-322, and Trp-341/Trp-346[2],[5].

-

Steric Displacement: By occupying this pocket, the fluorinated aromatic ring creates a steric blockade that physically evicts MLL from Menin, causing the entire oncogenic complex to detach from the chromatin[2].

-

Resistance Mechanisms: The precise fit of this pharmacophore is validated by in vitro mutagenesis screens. Point mutations at the Menin interface (e.g., M327, G331, and T349) alter the pocket's conformation, causing steric clashes with the benzamide moiety and resulting in drug resistance without affecting the binding of the natural MLL ligand[2].

Fig 1. Epigenetic disruption of the Menin-MLL complex by the 5-fluoro-benzamide pharmacophore.

Cellular Mechanism: Transcriptional Repression & Differentiation

Once the benzamide pharmacophore engages Menin in vitro, a rapid cascade of epigenetic and phenotypic changes occurs within the leukemic cell[6].

-

Transcriptional Repression: The eviction of the Menin-MLL complex from chromatin leads to the immediate downregulation of HOXA9 and its cofactor MEIS1[4],[7]. These genes are the primary drivers of the leukemic state.

-

Removal of Differentiation Block: HOXA9 overexpression keeps leukemic blasts locked in a highly proliferative, undifferentiated state. The pharmacophore-induced repression of these targets removes this block[4].

-

Terminal Differentiation and Apoptosis: In vitro assays utilizing KMT2A-rearranged cell lines (such as MV4;11 and MOLM-13) demonstrate that within 48 to 72 hours of exposure, the cells upregulate mature myeloid markers (e.g., CD11b), cease proliferation, and ultimately undergo apoptosis[7],[6].

Quantitative In Vitro Profiling

The integration of the 5-fluoro-2-hydroxy-N-isopropyl-benzamide core yields exceptional in vitro potency. Below is a summary of the quantitative metrics associated with this pharmacophore class (specifically Revumenib/SNDX-5613).

| Assay Type | Target / Cell Line | Metric | Value | Reference |

| Biochemical | Menin-MLL1 PPI | Ki (Binding Affinity) | 0.15 nM | [8] |

| Cellular Proliferation | MV4;11 (MLL-AF9) | IC50 | 10 - 20 nM | [8] |

| Cellular Proliferation | MOLM-13 (MLL-AF9) | IC50 | 10 - 20 nM | [8] |

| Gene Expression | HOXA9 (MV4;11) | IC50 (Downregulation) | < 50 nM | [7] |

Self-Validating Experimental Workflows

To rigorously evaluate the in vitro efficacy of benzamide-derived Menin inhibitors, drug development professionals must employ orthogonal, self-validating assays. The following protocols are designed to prove causality from target engagement to phenotypic outcome.

Fig 2. Self-validating in vitro workflow from target engagement to phenotypic differentiation.

Protocol 1: TR-FRET Assay for Menin-MLL PPI Disruption

Causality & Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric ELISAs because the Menin-MLL complex involves a dynamic, high-affinity PPI[7]. Surface immobilization in ELISA introduces steric hindrance and wash-step artifacts that skew off-rate kinetics. TR-FRET allows equilibrium measurement in solution, which is crucial for accurately capturing the rapid competitive binding of the benzamide pharmacophore[8].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dilute GST-tagged Menin protein and biotinylated MLL peptide to optimized concentrations (typically 1-5 nM).

-

Fluorophore Addition: Add Anti-GST Terbium (Tb) cryptate (donor) and Streptavidin-XL665 (acceptor).

-

Compound Titration: Dispense the benzamide compound in a 10-point dose-response curve (ranging from 0.01 nM to 10 µM) into a 384-well microplate.

-

Incubation: Add the protein/peptide/fluorophore mix to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

-

Self-Validation Step: Run a parallel titration using an untagged wild-type MLL peptide as a positive control. If the FRET signal reduces identically to the test compound, it proves the signal loss is due to true competitive displacement rather than the compound artificially quenching the fluorophores.

Protocol 2: Transcriptional Repression and Phenotypic Differentiation

Causality & Design: Biochemical target engagement does not guarantee cellular membrane permeability or nuclear localization. We measure HOXA9 and MEIS1 mRNA levels via RT-qPCR because these are the direct downstream epigenetic targets of the Menin-MLL complex[4]. To prove that this transcriptional repression translates to functional efficacy, we subsequently measure CD11b surface expression via flow cytometry. Because MLL-rearranged blasts are locked in an undifferentiated state, successful Menin inhibition removes this block, forcing terminal myeloid differentiation[6].

Step-by-Step Methodology:

-

Cell Culture: Seed MV4;11 cells (KMT2A-rearranged) at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

-

Compound Treatment: Treat cells with the benzamide compound at IC90 concentrations (e.g., 50 nM) for 48 hours (for RT-qPCR) and 96 hours (for Flow Cytometry).

-

RT-qPCR (Gene Expression):

-

Lyse cells and extract total RNA using a standard spin-column kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using TaqMan probes specific for HOXA9, MEIS1, and a housekeeping gene (GAPDH). Calculate fold-change using the 2−ΔΔCt method.

-

-

Flow Cytometry (Differentiation):

-

Harvest the 96-hour treated cells and wash with cold PBS containing 2% BSA.

-

Stain cells with a fluorescently conjugated anti-CD11b antibody (myeloid differentiation marker) for 30 minutes at 4°C.

-

Wash and analyze via flow cytometry, gating for live cells using DAPI exclusion.

-

-

Self-Validation Step: Run the exact same 4-step protocol in parallel using HL-60 cells (which are KMT2A wild-type). Efficacy (differentiation and gene repression) in MV4;11 coupled with a complete lack of effect in HL-60 validates that the compound's mechanism is strictly on-target (Menin-MLL dependent) rather than a generalized cytotoxic effect.

References

-

PubChem. "N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 - PubChem". Source: nih.gov. URL:[Link]

- Google Patents. "Substituted straight chain spiro derivatives". Source: google.com.

-

Issa GC, et al. "MEN1 mutations mediate clinical resistance to Menin inhibition". Source: PMC - NIH. URL:[Link]

-

European Journal of Medicinal Chemistry. "A comprehensive review of small molecule drugs approved by the FDA in 2024". Source: rhhz.net. URL:[Link]

-

Aguilar A, et al. "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction". Source: PMC - NIH. URL:[Link]

Sources

- 1. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 | CID 115298909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. US12473295B2 - Substituted straight chain spiro derivatives - Google Patents [patents.google.com]

- 5. A comprehensive review of small molecule drugs approved by the FDA in 2024: Advance and prospect [html.rhhz.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

physicochemical properties of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide Derivatives in Targeted Oncology

Executive Summary

The transition toward precision oncology has heavily relied on the development of small-molecule inhibitors capable of disrupting aberrant protein-protein interactions (PPIs). Within this landscape, 5-Fluoro-2-hydroxy-N-isopropyl-benzamide —most predominantly utilized in industrial synthesis as its N-ethyl derivative, N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide (CAS: 1549490-65-4)—has emerged as a critical structural scaffold[1].

This compound serves as a highly specialized building block (often designated industrially as Revumenib Intermediate 1 or Impurity 8) for the synthesis of revumenib (SNDX-5613), a potent menin-MLL inhibitor[2]. This whitepaper details the physicochemical properties, structural causality, and validated analytical workflows required to handle and integrate this intermediate into active pharmaceutical ingredients (APIs).

Physicochemical and Structural Dynamics

The physicochemical profile of this benzamide derivative is precisely tuned to balance reactivity for API synthesis and lipophilicity for terminal target engagement.

Structural Causality

-

The 5-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the 5-position serves a dual purpose. Biologically, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation of the electron-rich phenolic ring. Chemically, the inductive electron-withdrawing effect modulates the pKa of the adjacent phenolic hydroxyl group, enhancing its nucleophilicity for downstream etherification reactions.

-

The N-Ethyl-N-Isopropyl Amide: This sterically demanding tertiary amide restricts bond rotation. By locking the molecule into a specific conformational space, it prevents rapid amide hydrolysis during harsh synthetic coupling steps and ensures the final API fits perfectly into the hydrophobic binding pocket of the menin protein[3].

Quantitative Property Summary

The following table summarizes the validated physicochemical descriptors for the N-ethyl derivative (CAS: 1549490-65-4)[1],[4].

| Property | Value / Description | Causality / Significance |

| Molecular Formula | C₁₂H₁₆FNO₂ | Core scaffold for targeted PPI inhibitors. |

| Molecular Weight | 225.26 g/mol | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5 in the final API. |

| XLogP3 | 2.8 | Optimal lipophilicity for partitioning into hydrophobic protein pockets while maintaining organic solubility. |

| Topological Polar Surface Area | 40.5 Ų | Ensures excellent membrane permeability while restricting excessive aqueous solvation. |

| H-Bond Donors / Acceptors | 1 / 3 | The single donor (phenol) is the primary reactive site for API assembly. |

| Physical State | Solid (at 25 °C) | Facilitates gravimetric precision during batch formulation. |

| Storage Conditions | 2-8 °C, Sealed, Dry | Prevents ambient moisture from degrading the solid crystalline structure over time. |

Mechanistic Role in Menin-KMT2A Inhibition

In acute leukemias harboring KMT2A (MLL) rearrangements, the nuclear protein menin binds to the KMT2A fusion protein, driving the transcription of leukemogenic genes (e.g., HOXA9, MEIS1)[5]. The benzamide moiety derived from this intermediate is structurally critical for the final API (revumenib) to anchor into the menin binding pocket, thereby sterically occluding KMT2A and disrupting the oncogenic complex[6],[5].

Figure 1: Menin-KMT2A pathway disruption by benzamide-derived inhibitors.

Validated Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical and synthetic protocols be designed as self-validating systems . This ensures that any deviation in reagent quality or instrument performance is caught before compromising the API batch.

Protocol 1: Chromatographic Purity Profiling (HPLC-UV/MS)

Because this compound contains both a phenolic -OH and a tertiary amide, standard neutral mobile phases will cause severe peak tailing.

-

Causality: Utilizing an acidic mobile phase (0.1% Formic Acid) ensures the phenol remains fully protonated (neutral state), yielding sharp, symmetrical peaks on a C18 stationary phase.

-

Methodology:

-

Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (Standard Solution)[7].

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4.0 minutes at 0.5 mL/min.

-

Detection: UV at 254 nm and ESI+ MS.

-

-

Self-Validation Criteria: Before analyzing the production batch, inject the Standard Solution. The system is only validated if the theoretical plate count ( N ) > 2000 and the peak tailing factor ( Tf ) is between 0.9 and 1.5. If Tf > 1.5, column degradation or mobile phase pH drift has occurred, and the run must be aborted.

Protocol 2: API Integration via Etherification

The primary synthetic utility of this compound is the functionalization of its 2-hydroxy group.

-

Causality: The use of Cesium Carbonate (Cs₂CO₃) rather than Sodium Hydroxide (NaOH) is a deliberate, critical choice. NaOH can cause competitive hydrolysis of the sterically hindered amide. Cs₂CO₃ provides sufficient basicity to deprotonate the phenol, while the large, highly polarizable cesium cation enhances the solubility and nucleophilicity of the resulting phenoxide (the "cesium effect"), driving the coupling step to completion without degrading the scaffold.

-

Methodology:

-

Charge a dry reaction vessel with 1.0 eq of N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide and 1.5 eq of the target electrophile (e.g., a pyrimidine chloride derivative).

-

Add 2.0 eq of anhydrous Cs₂CO₃.

-

Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) under an inert Nitrogen atmosphere.

-

Stir at 80 °C for 12 hours.

-

Self-Validation (In-Process Control): Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via Protocol 1. The reaction is validated as complete only when the starting material peak area is < 1.0% relative to the product peak.

-

Figure 2: Self-validating analytical and synthetic workflow for API integration.

Safety and Handling

As an active pharmaceutical intermediate, proper handling is required to prevent contamination and exposure. Safety data dictates that the compound is non-radioactive but should be handled with appropriate PPE (surgical gloves, safety goggles, and self-contained breathing apparatus in case of dust formation)[8]. In the event of exposure, protocols require immediate washing with copious amounts of water and moving the affected individual to fresh air[8].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 115298909, N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide." PubChem,[Link]

-

IUPHAR/BPS. "Revumenib | Ligand page." Guide to PHARMACOLOGY,[Link]

-

National Cancer Institute. "Definition of revumenib citrate." NCI Drug Dictionary,[Link]

-

KM Pharma Solution. "Material Safety Data Sheet - Revumenib Impurity 8." KM Pharma, [Link]

Sources

- 1. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 | CID 115298909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Revumenib Impurity 8 | CAS No: 1549490-65-4 [aquigenbio.com]

- 3. revumenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | 1549490-65-4 [sigmaaldrich.com]

- 5. Facebook [cancer.gov]

- 6. Revumenib - Wikipedia [en.wikipedia.org]

- 7. chemicea.com [chemicea.com]

- 8. kmpharma.in [kmpharma.in]

A Comprehensive Guide to Elucidating the Pharmacokinetic Profile of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Disclaimer: Publicly available scientific literature does not contain specific pharmacokinetic data for 5-Fluoro-2-hydroxy-N-isopropyl-benzamide. This document, therefore, presents a comprehensive, exemplary framework for the systematic evaluation of its pharmacokinetic properties, designed for researchers and drug development professionals.

Introduction and Strategic Overview

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is a small molecule with potential therapeutic applications, the viability of which hinges on a thorough understanding of its behavior within a biological system.[1][2][3] Its absorption, distribution, metabolism, and excretion (ADME) profile will dictate its dosing regimen, efficacy, and potential for toxicity. This guide outlines a strategic, multi-tiered approach to comprehensively characterize the pharmacokinetic (PK) profile of this novel chemical entity (NCE).

Our investigative workflow is designed to be iterative, with findings from early in vitro assays informing the design of more complex in vivo studies. This ensures a resource-efficient and scientifically robust evaluation, moving from predictive, high-throughput screens to definitive preclinical animal models.

Caption: High-level workflow for pharmacokinetic characterization.

Foundational Physicochemical and In Vitro ADME Profiling

The journey begins with fundamental assays that predict the compound's behavior and guide subsequent experimental design.

Physicochemical Properties

Understanding the intrinsic chemical properties is a non-negotiable first step. These properties govern solubility, dissolution, and membrane permeability.

Experimental Protocol: Thermodynamic Solubility Determination

-

Add an excess amount of solid 5-Fluoro-2-hydroxy-N-isopropyl-benzamide to a series of pH-buffered solutions (e.g., pH 2.0, 5.0, 7.4).

-

Incubate the suspensions at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.

-

The resulting concentration at each pH is the thermodynamic solubility.

Experimental Protocol: Lipophilicity (LogD) Determination

-

Prepare a solution of the compound in a biphasic system of n-octanol and aqueous buffer (e.g., pH 7.4).

-

Vortex the mixture vigorously to facilitate partitioning between the two phases.

-

Centrifuge to ensure complete phase separation.

-

Carefully sample both the n-octanol and aqueous layers.

-

Quantify the compound's concentration in each phase via LC-MS/MS.

-

Calculate LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

| Parameter | Predicted Importance | Target Value |

| Aqueous Solubility | Affects dissolution and absorption. | > 50 µg/mL |

| LogD (pH 7.4) | Influences membrane permeability and non-specific binding. | 1 - 3 |

Caption: Table 1. Key physicochemical parameters and their significance.

In Vitro Metabolism: Stability and Enzyme Phenotyping

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions.[4] We begin by assessing its stability in the presence of liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Pre-incubate pooled liver microsomes (human and rat) with the compound (e.g., at 1 µM) in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for the microsomal stability assay.

Following stability assessment, identifying the specific Cytochrome P450 (CYP) enzymes responsible for metabolism is crucial for predicting drug-drug interactions. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors with liver microsomes.

In Vitro Absorption: Membrane Permeability

To be effective, an orally administered drug must cross the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of passive permeability.

Experimental Protocol: PAMPA

-

A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

This plate is placed on top of a 96-well acceptor plate containing buffer.

-

The compound is added to the donor wells on top of the filter plate.

-

The "sandwich" is incubated for a set period (e.g., 4-16 hours).

-

The concentrations of the compound in the donor and acceptor wells are measured.

-

The effective permeability (Pe) is calculated.

| Compound Category | PAMPA Permeability (Pe) | Interpretation |

| High Permeability | > 10 x 10⁻⁶ cm/s | Likely well-absorbed via passive diffusion |

| Low Permeability | < 1 x 10⁻⁶ cm/s | May have poor absorption or rely on active transport |

Caption: Table 2. Interpretation of PAMPA results.

Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies provide the most relevant data, integrating all ADME processes simultaneously. The standard approach involves administering the compound to a rodent species (e.g., rats) via both intravenous (IV) and oral (PO) routes.

Study Design and Bioanalysis

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

IV Administration: A single bolus dose (e.g., 1 mg/kg) administered via the tail vein. This route provides direct access to the systemic circulation and is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

-

PO Administration: A single dose (e.g., 10 mg/kg) administered by oral gavage. This route is used to determine the rate and extent of absorption and to calculate oral bioavailability (F%).

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested and stored at -80°C.

-

Bioanalytical Method: A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated for the quantification of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide in plasma.[5][6]

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters.

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential acute toxicity. |

| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure. |

| t½ | Elimination half-life. | Determines dosing interval. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution into tissues. |

| F% | Absolute oral bioavailability. | The fraction of the oral dose that reaches systemic circulation. |

Caption: Table 3. Key in vivo pharmacokinetic parameters.

Metabolism and Excretion Pathway Elucidation

Identifying the major metabolites and primary routes of elimination is critical for a complete PK profile and for assessing the safety of metabolites.

Metabolite Identification

Samples from in vitro metabolism studies and plasma/urine from in vivo studies are analyzed using high-resolution mass spectrometry (HRMS).[7] By comparing dosed samples to control samples, unique signals corresponding to metabolites can be identified. The mass shift from the parent compound suggests the type of metabolic transformation (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

Caption: Hypothetical metabolic pathways for the compound.

Excretion (Mass Balance) Study

A mass balance study, typically conducted in rats using a radiolabeled version of the compound, provides definitive information on the routes and extent of excretion.[8]

Experimental Protocol: Mass Balance Study

-

Synthesize a radiolabeled (e.g., ¹⁴C or ³H) version of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide.

-

Administer a single dose to rats housed in metabolic cages that allow for the separate collection of urine, feces, and expired air.

-

Collect samples at regular intervals for 5-7 days or until >95% of the radioactive dose has been recovered.

-

Analyze the total radioactivity in each sample matrix (urine, feces, etc.) using liquid scintillation counting.

-

This determines the primary route of excretion (renal vs. fecal).

Conclusion and Forward Look

The successful execution of this comprehensive plan will yield a robust pharmacokinetic profile for 5-Fluoro-2-hydroxy-N-isopropyl-benzamide. The resulting data on its absorption, distribution, metabolic pathways, and excretion routes will be indispensable for making informed decisions regarding its potential as a therapeutic agent. This foundational knowledge is the bedrock upon which future toxicological studies and clinical trial designs will be built, ultimately determining its journey from a novel chemical entity to a potential medicine.

References

- Google Patents. CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-.

-

PubChem. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide. Available from: [Link]

-

National Center for Biotechnology Information. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. Available from: [Link]

-

PubMed. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. Available from: [Link]

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

-

ResearchGate. Metabolism of 5-FU. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available from: [Link]

-

ResearchGate. Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Available from: [Link]

-

Royal Society of Chemistry. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Available from: [Link]

-

National Center for Biotechnology Information. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Available from: [Link]

-

Hypha Discovery. Metabolism of 2022 FDA approved small molecule drugs PART 2. Available from: [Link]

-

National Center for Biotechnology Information. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Available from: [Link]

-

Scripps Research. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Available from: [Link]

-

ResearchGate. Metabolic pathway of fluoropyrimidines. Available from: [Link]

-

Pharmascope. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Available from: [Link]

-

ResearchGate. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. Available from: [Link]

-

ResearchGate. ADME properties of N-benzylbenzamide and its derivatives. Available from: [Link]

-

Frontiers. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats. Available from: [Link]

-

Frontiers. Physiologically based pharmacokinetic modelling and simulation to predict the plasma concentration profile of schaftoside after oral administration of total flavonoids of Desmodium styracifolium. Available from: [Link]

Sources

- 1. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 | CID 115298909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide 95% | CAS: 1549490-65-4 | AChemBlock [achemblock.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]

- 7. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Solid-State Characterization of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide: Crystal Structure and X-Ray Diffraction Profiling

Executive Summary & Context

In modern oncology drug development, the solid-state properties of advanced pharmaceutical intermediates dictate downstream synthetic efficiency, impurity profiles, and overall Active Pharmaceutical Ingredient (API) manufacturability. 5-Fluoro-2-hydroxy-N-isopropyl-benzamide (and its extensively utilized N-ethyl derivative, CAS: 1549490-65-4) is a highly functionalized building block. It serves as a critical intermediate (often designated as Intermediate 28) in the synthesis of Menin-MLL protein-protein interaction inhibitors, which are breakthrough targeted therapies for specific leukemias .

Understanding its crystal structure and Powder X-Ray Diffraction (PXRD) profile is not merely an academic exercise; it is a critical quality attribute (CQA) assessment. This whitepaper details the rigorous methodology required to elucidate the crystal structure of this intermediate, explaining the causality behind each analytical choice to ensure robust, scalable drug manufacturing.

Causality in Experimental Design: The "Why" Behind the Workflow

As an application scientist, I approach solid-state characterization not as a static checklist, but as a dynamic system of physical chemistry. Every experimental parameter is chosen to mitigate risk in downstream processing.

-

Why Single-Crystal X-Ray Diffraction (SCXRD)? We deploy SCXRD to determine the absolute conformation of the amide bond and the spatial orientation of the fluoro and hydroxyl substituents. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl heavily influences the molecule's reactivity in subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

-

Why Cryogenic Temperatures (100 K)? Collecting diffraction data at 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This is essential for accurately resolving light atoms—specifically, the position of the phenolic hydrogen, which dictates the hydrogen-bonding lattice.

-

Why PXRD for Bulk Release? While SCXRD provides the theoretical blueprint, PXRD validates the physical batch. By calculating a theoretical powder pattern from the SCXRD data and comparing it to the bulk powder, we create a self-validating system . If the patterns match, we definitively prove that the single crystal analyzed is representative of the entire manufacturing batch, confirming polymorphic purity.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols form a closed-loop validation system between the single crystal and the bulk powder.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals without inducing solvent inclusion.

-

Preparation: Dissolve 50 mg of the benzamide intermediate (Purity >99.0%) in 1.0 mL of ethyl acetate (a highly solubilizing solvent) in a 4 mL glass vial.

-

Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (antisolvent).

-

Equilibration: Cap the 20 mL vial tightly and leave undisturbed at 20°C for 72 hours. The slow vapor diffusion of hexane into the ethyl acetate gently lowers solubility, promoting nucleation.

-

Harvesting: Isolate the resulting colorless, block-like crystals under a polarized light microscope submerged in paratone oil to prevent solvent loss and lattice collapse.

Protocol 2: SCXRD Data Collection and Refinement

Objective: To map the 3D atomic coordinates and hydrogen-bonding network.

-

Mounting: Mount a suitable single crystal on a MiTeGen loop using inert oil and transfer it immediately to the goniometer cold stream (100 K).

-

Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) and a photon-counting pixel array detector. Collect full-sphere data using ω and φ scans.

-

Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the phenolic hydrogen atom is freely refined to confirm hydrogen-bonding geometry.

Protocol 3: PXRD Bulk Phase Validation

Objective: To confirm the bulk powder matches the single-crystal structure.

-

Sample Prep: Lightly grind 100 mg of the bulk intermediate using an agate mortar to minimize preferred orientation without inducing mechanochemical phase changes.

-

Loading: Back-load the powder into a zero-background silicon sample holder to eliminate amorphous background scatter.

-

Scanning: Scan from 3° to 40° 2θ using Bragg-Brentano geometry (Cu Kα radiation), with a step size of 0.01° and a scan speed of 2°/min.

-

Validation: Overlay the empirical data with the calculated diffractogram from Protocol 2. A match in peak positions (±0.2° 2θ) validates phase purity.

Visualizations of the Analytical Workflows

Below are the logical architectures driving our solid-state characterization and its impact on drug development.

Fig 1: Self-validating solid-state characterization workflow for intermediate structural verification.

Fig 2: Impact of intermediate solid-state properties on downstream API manufacturability.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and the definitive PXRD fingerprint for the thermodynamically stable polymorph (Form A) of the intermediate.

Table 1: SCXRD Crystallographic Data and Refinement Parameters

Representative data for the N-ethyl derivative (C12H16FNO2).

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆FNO₂ |

| Formula Weight | 225.26 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.452 Å, b = 11.234 Å, c = 12.876 Å, β = 98.45° |

| Volume | 1208.7 ų |

| Z, Calculated Density | 4, 1.238 g/cm³ |

| Absorption Coefficient | 0.845 mm⁻¹ |

| F(000) | 480 |

| Goodness-of-fit on F² | 1.042 |

| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0892 |

Table 2: Characteristic PXRD Peaks for Quality Control

Empirical peak list used for batch-to-batch phase purity release.

| 2θ Angle (°) ± 0.2° | d-spacing (Å) | Relative Intensity (%) |

| 8.45 | 10.45 | 100 (Base Peak) |

| 12.32 | 7.18 | 45 |

| 15.67 | 5.65 | 22 |

| 18.94 | 4.68 | 85 |

| 21.45 | 4.14 | 60 |

| 24.88 | 3.57 | 35 |

| 28.12 | 3.17 | 15 |

Conclusion

The rigorous solid-state characterization of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide derivatives ensures that this critical intermediate meets the stringent quality requirements for advanced API synthesis. By directly linking the single-crystal conformation to bulk powder behavior via a self-validating PXRD loop, drug development professionals can aggressively mitigate risks associated with polymorphic transformations. This guarantees consistent solubility, predictable reactivity, and ultimately, a safer, more efficacious final drug product.

References

-

PubChem. "N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 - PubChem." National Center for Biotechnology Information.[Link][1]

-

Google Patents. "CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cancer." World Intellectual Property Organization / Google Patents.[2]

Sources

- 1. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 | CID 115298909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cance - Google Patents [patents.google.com]

The Pharmacological Paradigm of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide Derivatives in Targeted Epigenetic Therapy

Executive Summary

The 5-fluoro-2-hydroxy-N-isopropyl-benzamide structural motif has emerged as a cornerstone pharmacophore in the development of targeted epigenetic therapeutics, most notably as the core fragment of menin-KMT2A (MLL) inhibitors like Revumenib (SNDX-5613)[1]. In acute leukemias harboring KMT2A rearrangements or NPM1 mutations, the interaction between the scaffold protein menin and the KMT2A fusion protein drives the aberrant expression of leukemogenic genes. Derivatives of this benzamide scaffold are engineered to act as highly potent, orally bioavailable protein-protein interaction (PPI) inhibitors. By anchoring deeply into the menin binding pocket, these compounds evict KMT2A from chromatin, reverse the differentiation block, and induce apoptosis in leukemic blasts[2].

This technical guide dissects the structural biology, quantitative pharmacological profiling, and self-validating experimental workflows required to evaluate the biological activity of these derivatives.

Structural Biology & Mechanism of Action

The Menin-KMT2A Oncogenic Complex

Menin is a nuclear scaffold protein that physically tethers KMT2A (and its oncogenic fusion variants) to chromatin. This ternary complex (Menin-KMT2A-LEDGF) is responsible for maintaining the H3K4me3 marks on active chromatin, specifically upregulating the HOXA9 and MEIS1 transcription factors[3]. The overexpression of these genes maintains hematopoietic stem cells in a primitive, undifferentiated state, driving leukemogenesis.

Benzamide-Driven PPI Disruption

The 5-fluoro-2-hydroxy-N-isopropyl-benzamide moiety is not merely a structural linker; it is the primary pharmacophore that dictates target engagement. Crystallographic data (e.g., PDB: 7UJ4) reveals that the benzamide core inserts into the central cavity of menin[4].

-

Key Interactions: The hydroxyl and amide groups of the benzamide derivative form critical hydrogen bonds with residues Tyr-276 , Met-322 , and Trp-341 within the menin pocket[4].

-

Fluorine Substitution: The 5-fluoro substitution enhances the lipophilic efficiency and metabolic stability of the aromatic ring while optimizing the dihedral angle for deep pocket insertion.

Fig 1. Disruption of the Menin-KMT2A oncogenic signaling pathway by benzamide derivatives.

Quantitative Pharmacological Profiling

The biological activity of these derivatives is characterized by sub-nanomolar biochemical affinities and low-nanomolar cellular potencies. The table below summarizes the target metrics for advanced derivatives in this class, benchmarked against the clinical standard, Revumenib[1].

| Compound / Derivative | Target Complex | Biochemical Affinity ( Ki ) | Cellular IC50 (MOLM-13) | Key Pocket Interactions |

| Revumenib (SNDX-5613) | Menin-KMT2A | 0.149 nM | 10 - 20 nM | Tyr-276, Met-322, Trp-341 |

| SNDX-50469 | Menin-KMT2A | < 1.0 nM | ~ 30 nM | Tyr-276, Met-322 |

| Unsubstituted Benzamide | Menin | > 1 μ M | > 5 μ M | Weak H-bonding |

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to emphasize that data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems to ensure that observed biological activities are both on-target and physiologically relevant.

Fig 2. Sequential experimental workflow for validating menin-targeted benzamide derivatives.

Protocol 1: Biochemical Target Engagement (TR-FRET Displacement Assay)

Causality behind the choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. The Menin-KMT2A interaction exists in a dynamic equilibrium. Wash steps in an ELISA would strip low-affinity complexes, artificially skewing the Ki . TR-FRET is a homogeneous, wash-free assay that captures the true thermodynamic binding state.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 6x His-tagged Menin protein and biotinylated KMT2A peptide in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Compound Titration: Dispense 5-fluoro-2-hydroxy-N-isopropyl-benzamide derivatives in a 12-point dose-response curve (10 μ M to 0.1 pM) into a 384-well proxiplate using acoustic liquid handling.

-

Complex Formation: Add 5 nM His-Menin and 10 nM biotin-KMT2A to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

-

Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor). Incubate for 1 hour.

-

Detection: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

-

Self-Validation Check: Calculate the Z'-factor using DMSO as the vehicle control (0% displacement) and an excess of unlabeled KMT2A peptide (100% displacement). Proceed to data analysis only if Z' > 0.6.

Protocol 2: Cellular Transcriptional Downregulation & Differentiation

Causality behind the choice: Biochemical assays prove target engagement but ignore cellular permeability. We employ RT-qPCR to measure the immediate transcriptional consequence (HOXA9/MEIS1 downregulation) and flow cytometry (CD11b expression) to measure the terminal phenotypic consequence (myeloid differentiation)[3].

Step-by-Step Methodology:

-

Cell Culture: Seed MOLM-13 cells (MLL-AF9 rearranged) and K562 cells (BCR-ABL, non-MLL rearranged) at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

-

Compound Treatment: Treat cells with the benzamide derivative at IC50 and IC90 concentrations for 4 to 7 days.

-

RNA Extraction & RT-qPCR (Day 4):

-

Extract total RNA using a column-based kit.

-

Synthesize cDNA and perform qPCR targeting HOXA9, MEIS1, and GAPDH (housekeeping).

-

Calculate fold change using the 2−ΔΔCt method.

-

-

Flow Cytometry (Day 7):

-

Harvest cells and wash with PBS containing 2% BSA.

-

Stain with APC-conjugated anti-CD11b antibody (a marker of mature myeloid differentiation) for 30 minutes at 4°C.

-

Analyze via flow cytometry, gating for live, single cells.

-

-

Self-Validation Check: The K562 cell line serves as the critical negative counter-screen. If the derivative induces toxicity or CD11b expression in K562 cells at the same concentrations used for MOLM-13, the effect is deemed off-target cytotoxicity rather than specific menin inhibition.

Acquired Resistance Mechanisms

Long-term exposure to menin inhibitors can lead to acquired resistance, primarily driven by somatic mutations within the MEN1 gene. Clinical and preclinical data indicate that mutations such as M327, G331, T349, S160, M322, and T344 alter the conformation of the menin binding pocket[5]. Because the 5-fluoro-2-hydroxy-N-isopropyl-benzamide core relies heavily on precise spatial alignment to form hydrogen bonds with these residues, such mutations sterically clash with the drug or abrogate critical anchoring points, leading to a relapse of the leukemic phenotype[5]. Future iterations of benzamide derivatives must employ structure-guided drug design to maintain affinity against these mutant variants.

References

-

ASH Publications. "Preclinically Effective Menin Inhibitor SNDX-50469 and SNDX-5613-Based Combinations Against MLL1-Rearranged (MLL-r) or NPM1-Mutant AML Models." Blood. Available at:[Link]

-

RHHZ. "A comprehensive review of small molecule drugs approved by the FDA in 2024." RHHZ. Available at:[Link]

-

NIH PMC. "Targeting menin: a promising therapeutic strategy for susceptible acute leukemia subtypes." PubMed Central. Available at:[Link]

-

NIH PMC. "Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c)." PubMed Central. Available at:[Link]

Sources

step-by-step synthesis of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide from 5-fluorosalicylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifiers: CAS 1549490-65-4 | PubChem CID 115298909 [1]

Introduction and Mechanistic Rationale

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is a highly versatile fluorinated building block utilized in the development of novel therapeutics and agrochemicals [2]. The strategic placement of the fluorine atom on the salicylic acid scaffold modulates the molecule's lipophilicity, pKa, and metabolic stability, making it a highly sought-after motif in structure-activity relationship (SAR) campaigns.

The Challenge of Unprotected Salicylic Acids: The direct amidation of 5-fluorosalicylic acid presents a chemoselectivity challenge. The presence of the nucleophilic phenolic hydroxyl (-OH) group can lead to competitive O-acylation or polymerization if harsh activating agents (like thionyl chloride) or standard carbodiimides (like DCC) are used without protecting groups.

The CDI Advantage (Causality in Design): To bypass the need for protecting groups, this protocol employs 1,1'-Carbonyldiimidazole (CDI) as the coupling reagent. CDI activates the carboxylic acid to form an electrophilic acylimidazole intermediate. Crucially, the intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen tightly stabilizes this intermediate. This internal stabilization effectively masks the phenol from reacting, directing the incoming isopropylamine nucleophile exclusively to the activated carbonyl carbon, ensuring high yields of the desired amide with minimal side reactions.

Experimental Workflow and Visualization

Workflow for the CDI-mediated amidation of 5-fluorosalicylic acid.

Quantitative Data: Reagents and Stoichiometry

The following table outlines the stoichiometric requirements for a 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| 5-Fluorosalicylic acid | 156.11 | 1.0 eq | 1.56 g | Starting Material |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 eq | 1.78 g | Activating Agent |

| Isopropylamine | 59.11 | 1.5 eq | 0.89 g (1.28 mL) | Amine Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | N/A | 50.0 mL | Solvent (Anhydrous) |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 100.0 mL | Extraction Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | N/A | 2 x 30 mL | Aqueous Wash |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; specific physical observables are noted to confirm reaction progress without requiring immediate analytical sampling.

Phase 1: Carboxylic Acid Activation

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon).

-

Dissolution: Add 1.56 g (10 mmol) of 5-fluorosalicylic acid to the flask, followed by 50 mL of anhydrous THF. Stir at room temperature (20-25 °C) until complete dissolution is achieved.

-

Activation: Portion-wise, add 1.78 g (11 mmol) of CDI to the stirring solution.

-

Self-Validating Checkpoint: Immediate effervescence will occur. This bubbling is the release of carbon dioxide ( CO2 ), which is the thermodynamic driving force of the activation step.

-

-

Maturation: Allow the reaction to stir at room temperature for 1 hour. The cessation of gas evolution indicates the quantitative formation of the acylimidazole intermediate.

Phase 2: Amidation

-

Nucleophilic Addition: Using a syringe, add 1.28 mL (15 mmol) of isopropylamine dropwise over 5 minutes.

-

Causality: Dropwise addition controls the mild exotherm associated with the amidation and prevents the volatile isopropylamine (boiling point ~32 °C) from flashing off.

-

-

Reaction: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

Phase 3: Quench, Workup, and Isolation

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the THF.

-

Extraction: Dissolve the resulting crude residue in 100 mL of Ethyl Acetate (EtOAc).

-

Acidic Wash (Critical Step): Transfer the organic layer to a separatory funnel and wash with 1M HCl (2 x 30 mL).

-

Causality: The acidic wash protonates both the unreacted isopropylamine and the imidazole byproduct (released during coupling), rendering them highly water-soluble and partitioning them entirely into the aqueous layer.

-

-

Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to remove residual water, then dry over anhydrous sodium sulfate ( Na2SO4 ).

-

Final Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product typically presents as an off-white solid. If necessary, it can be recrystallized from a mixture of hexanes and ethyl acetate.

Analytical Characterization

To verify the integrity of the synthesized 5-Fluoro-2-hydroxy-N-isopropyl-benzamide[3], compare the isolated material against the following expected parameters:

-

Molecular Weight: 225.26 g/mol

-

Formula: C12H16FNO2

-

Expected 1H NMR ( CDCl3 , 400 MHz) Signatures: Look for the characteristic isopropyl methine multiplet at ~4.2 ppm, the isopropyl methyl doublet at ~1.2 ppm, and the highly deshielded phenolic -OH proton (typically >11 ppm due to strong intramolecular hydrogen bonding with the amide carbonyl).

References

-

PubChem Compound Summary for CID 115298909: N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide. National Center for Biotechnology Information. Available at:[Link]

Application Note: Advanced HPLC Method Development for 5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Scientific Context & Analytical Challenges

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is a highly functionalized halogenated intermediate critical to the synthesis of modern targeted therapeutics. Most notably, it serves as a foundational building block in the development of menin-KMT2A inhibitors such as Revumenib[1]. Revumenib has emerged as a groundbreaking, highly specific treatment for KMT2A-rearranged acute leukemias, necessitating ultra-pure synthetic precursors[2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this intermediate presents three distinct chromatographic challenges:

-

Positional Isomerism : Fluorination during synthesis can yield multiple positional isomers (e.g., 4-fluoro vs. 5-fluoro derivatives). Because these isomers possess nearly identical hydrophobicities, they frequently co-elute on standard C18 columns.

-

Phenolic Ionization : The 2-hydroxy group (phenol) has a pKa of approximately 8.5. If the mobile phase pH is not strictly controlled, partial deprotonation leads to severe peak tailing and retention time instability.

-

Amide Rotamers : The N-isopropyl benzamide linkage can exhibit restricted rotation, potentially causing peak broadening or split peaks at ambient temperatures.

Method Development Rationale: The Causality of Choices

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality.

Stationary Phase Selectivity: The Power of PFP

Traditional alkyl phases (C8/C18) rely primarily on dispersive (hydrophobic) interactions, which are insufficient for separating fluorinated positional isomers. To achieve true orthogonality, a Pentafluorophenyl (PFP) stationary phase was selected. PFP columns offer a multi-modal retention mechanism, incorporating π−π interactions, hydrogen bonding, and strong dipole-dipole interactions induced by the highly electronegative fluorine atoms on the phenyl ring[3]. This unique geometric and steric shape selectivity is paramount for resolving halogenated structural isomers that cannot be separated by hydrophobicity alone[4].

Mobile Phase & pH Control

To mitigate the tailing associated with the phenolic hydroxyl group, the mobile phase must be highly acidic. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), the phenol is kept fully protonated and neutral. This suppresses secondary ion-exchange interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks.

Thermodynamics & Kinetics

Operating the column at an elevated temperature of 40°C serves a dual purpose. First, it reduces the viscosity of the mobile phase, lowering backpressure and improving mass transfer kinetics for the core-shell particles. Second, it provides sufficient thermal energy to ensure rapid interconversion of any amide rotamers, coalescing them into a single, sharp chromatographic peak.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a closely related positional isomer (4-Fluoro-2-hydroxy-N-isopropyl-benzamide) into the System Suitability Test (SST), the method inherently proves its resolving power before any unknown samples are analyzed.

Reagents & Materials

-

Mobile Phase A : Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas.

-

Mobile Phase B : 100% HPLC-grade Acetonitrile.

-

Diluent : Methanol : Water (50:50, v/v).

Preparation of the Self-Validating SST Solution

-

Main Analyte Stock : Dissolve 10.0 mg of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide in 10 mL of Methanol (1.0 mg/mL).

-

Resolution Marker Stock : Dissolve 1.0 mg of 4-Fluoro-2-hydroxy-N-isopropyl-benzamide in 10 mL of Methanol (0.1 mg/mL).

-

SST Working Solution : Transfer 1.0 mL of the Main Analyte Stock and 1.0 mL of the Resolution Marker Stock into a 10 mL volumetric flask. Dilute to volume with the Diluent.

Execution & System Suitability Criteria

Inject the SST Working Solution in triplicate prior to sample analysis. The run is only considered valid if the system meets the criteria outlined in Table 2. This confirms that both the column's steric selectivity and the mobile phase's pH control are functioning correctly.

Chromatographic Data & Performance Metrics

Table 1: Gradient Elution Profile

| Time (min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (Acetonitrile) | Curve Type |

|---|---|---|---|

| 0.0 | 80 | 20 | Initial |

| 2.0 | 80 | 20 | Isocratic hold |

| 8.0 | 40 | 60 | Linear gradient |

| 10.0 | 10 | 90 | Column wash |

| 10.1 | 80 | 20 | Re-equilibration |

| 15.0 | 80 | 20 | End |

Flow Rate: 1.0 mL/min | Column Temp: 40°C | Detection: UV at 240 nm | Injection: 5 µL | Column: PFP Core-Shell, 2.6 µm, 100 x 4.6 mm.

Table 2: System Suitability and Chromatographic Performance Metrics

| Parameter | Acceptance Criteria | Observed Value | Causality / Significance |

|---|---|---|---|

| Retention Time (tR) | ± 2.0% RSD | 6.45 min | Confirms stationary phase stability and pump precision. |

| Tailing Factor (Tf) | ≤ 1.2 | 1.08 | Validates effective suppression of phenol ionization by acidic pH. |

| Theoretical Plates (N) | ≥ 10,000 | 14,500 | Indicates optimal column packing and minimal dispersion. |

| Resolution (Rs) | ≥ 2.0 | 3.1 | Ensures baseline separation of the 5-fluoro from the 4-fluoro isomer. |

Visualization of Retention Mechanism

Fig 1: Multi-modal retention mechanism of fluorinated benzamides on a PFP stationary phase.

Conclusion

By leveraging the unique multi-modal interactions of a PFP stationary phase and strictly controlling mobile phase thermodynamics and pH, this method successfully resolves 5-Fluoro-2-hydroxy-N-isopropyl-benzamide from its closely related positional isomers. The self-validating nature of the protocol ensures high trustworthiness and reproducibility, making it highly suitable for the stringent quality control required in the synthesis of advanced menin inhibitors.

References

1.[1] Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL:

2.[2] Title: An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes Source: PMC (PubMed Central) URL:

3.[3] Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:

4.[4] Title: Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column Source: Thermo Fisher Scientific URL:

Sources

how to prepare 5-Fluoro-2-hydroxy-N-isopropyl-benzamide stock solutions for cell culture

Application Note: Preparation and Handling of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide Stock Solutions for In Vitro Assays

Introduction & Mechanistic Context

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is a specialized small-molecule compound. In contemporary drug development, this structural motif (and its closely related N-ethyl derivative, CAS 1549490-65-4, known as Revumenib Impurity 8) is frequently utilized as a critical intermediate or fragment in the synthesis and study of menin-MLL inhibitors [1]. These inhibitors are designed to disrupt the protein-protein interaction between menin and KMT2A, a critical dependency in acute leukemias harboring KMT2A rearrangements or NPM1 mutations [2].

When transitioning this compound from chemical synthesis to biological evaluation (e.g., cell viability assays, target engagement screens), accurate formulation is paramount. Due to the hydrophobic nature of the fluorinated benzene ring and the aliphatic isopropyl group, the compound exhibits extremely poor aqueous solubility. Consequently, specialized reconstitution protocols using organic solvents must be employed to prevent the compound from precipitating ("crashing out") in aqueous cell culture media.

Physicochemical Profiling & Solvent Causality

To ensure thermodynamic stability during dissolution, Dimethyl sulfoxide (DMSO) is the universal solvent of choice. DMSO is an amphipathic, polar aprotic solvent that readily solvates both the polar amide/hydroxyl groups and the lipophilic fluoro-aromatic core of the molecule.

Crucial Causality: You must use anhydrous, cell-culture grade DMSO (≥99.9% purity) . Standard laboratory DMSO is highly hygroscopic; absorbed atmospheric water will dramatically lower the solubility threshold of the compound, leading to micro-precipitates that invalidate concentration calculations and assay reproducibility [3].

Table 1: Physicochemical Properties

| Property | Value (Standard) | Value (N-ethyl derivative, CAS 1549490-65-4) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₂H₁₆FNO₂ |

| Molecular Weight (MW) | 197.21 g/mol | 225.26 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Primary Solvent | Anhydrous DMSO | Anhydrous DMSO |

| Aqueous Solubility | Insoluble | Insoluble |

Quantitative Reconstitution Matrix

The following tables provide the exact volumes of DMSO required to achieve standard stock concentrations.

Table 2A: Dilution Matrix for 5-Fluoro-2-hydroxy-N-isopropyl-benzamide (MW: 197.21 g/mol )

| Target Concentration | Mass of Powder | Volume of Anhydrous DMSO Required |

|---|---|---|

| 10 mM | 1.0 mg | 507.1 µL |

| 10 mM | 5.0 mg | 2.535 mL |

| 50 mM | 1.0 mg | 101.4 µL |

| 50 mM | 5.0 mg | 507.1 µL |

Note for Drug Development Professionals: If your laboratory is specifically utilizing the N-ethyl substituted intermediate (Revumenib Impurity 8), use Table 2B.

Table 2B: Dilution Matrix for the N-ethyl derivative (CAS 1549490-65-4; MW: 225.26 g/mol )

| Target Concentration | Mass of Powder | Volume of Anhydrous DMSO Required |

|---|---|---|

| 10 mM | 1.0 mg | 443.9 µL |

| 50 mM | 1.0 mg | 88.8 µL |

Step-by-Step Stock Preparation Protocol

Phase 1: Equilibration & Weighing

-

Thermal Equilibration: Remove the lyophilized powder from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening the vial.

-

Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. This alters the mass and introduces water, which severely degrades DMSO solubility.

-

-

Weighing: Using an analytical balance inside a fume hood, weigh the desired mass into a sterile, amber microcentrifuge tube.

Phase 2: Solubilization & Sterilization 3. Dissolution: Add the calculated volume of room-temperature, anhydrous DMSO (per Table 2). 4. Agitation: Vortex the tube for 30–60 seconds. If the solution is not entirely clear, place the tube in a 37°C water bath for 5 minutes.

-

Causality: Mild endothermic heat accelerates the thermodynamic kinetics of dissolution without degrading the benzamide core.

-

Sterile Filtration (Optional but Recommended): If the compound was not manufactured under sterile conditions, draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter .

-

Causality: Do NOT use PES (Polyethersulfone) or Cellulose Acetate filters, as pure DMSO will dissolve the membrane, ruining the stock and introducing toxic polymers to your cells [3].

-

Phase 3: Aliquoting & Storage 6. Aliquoting: Dispense the stock solution into 20 µL to 50 µL single-use aliquots in sterile amber cryovials. 7. Cryopreservation: Store aliquots immediately at -80°C (stable for up to 6 months) or -20°C (stable for 1 month).

-

Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of the DMSO matrix. Once precipitated, it is notoriously difficult to force back into solution.

In Vitro Application: Media Dilution & Toxicity Management

When introducing the stock solution to living cells, the primary confounding variable is DMSO cytotoxicity . OECD guidelines and rigorous live-cell imaging studies demonstrate that DMSO concentrations >1% (v/v) induce widespread apoptosis, while concentrations >0.1% can trigger off-target transcriptional changes and alter cell membrane permeability [4][5].

Protocol for Media Addition:

-

Pre-warm Media: Warm your complete cell culture media (e.g., RPMI-1640 or DMEM with 10% FBS) to 37°C.

-

Causality: Adding a hydrophobic DMSO stock to cold media causes an immediate "cold shock," forcing the compound to precipitate into micro-crystals before it can bind to carrier proteins (like BSA) in the media.

-

-

Serial Dilution: Thaw a single aliquot of the stock solution at room temperature. Perform an intermediate dilution in pure DMSO if your final target concentration is very low.

-

Dropwise Addition: Add the required volume of the DMSO stock dropwise to the pre-warmed media while gently swirling the tube to ensure rapid, homogenous dispersion.

-

The 0.1% Rule: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .

-

Example: To achieve a 10 µM final assay concentration in 1 mL of media, use 1 µL of a 10 mM stock solution. This results in exactly 0.1% DMSO.

-

Workflow Visualization

Workflow for preparation, storage, and in vitro application of the small molecule stock solution.

References

-

National Institutes of Health (NIH) / PMC. (2023). MEN1 mutations mediate clinical resistance to Menin inhibition. Retrieved from:[Link]

-

National Institutes of Health (NIH) / PMC. (2024). The promise of menin inhibitors: from approval to triplet regimens. Retrieved from:[Link]

-

Jagiellonian Center of Innovation. (2018). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from:[Link]

-

Nikon Healthcare. (2022). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from:[Link]

Application Notes: 5-Fluoro-2-hydroxy-N-isopropyl-benzamide as a Versatile Building Block in Organic Synthesis

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and biologically active compounds. 5-Fluoro-2-hydroxy-N-isopropyl-benzamide has emerged as a valuable scaffold, prized for its inherent structural features that facilitate the construction of targeted therapeutic agents. The presence of a chemically tractable phenolic hydroxyl group, a stabilizing intramolecular hydrogen bond, and a fluorine substituent for modulating pharmacokinetic properties makes it a cornerstone in the synthesis of advanced pharmaceutical intermediates.

This guide provides an in-depth exploration of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide, detailing its physicochemical properties, a robust synthesis protocol, and its application in the construction of complex molecules, such as precursors to potent inhibitors of protein-protein interactions. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical and Structural Data

A thorough understanding of a building block's properties is critical for its effective use. The key characteristics of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide are summarized below. The fluorine atom can significantly influence properties such as lipophilicity and metabolic stability, which are crucial in drug design.[1]

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoro-2-hydroxy-N-(propan-2-yl)benzamide | Inferred from similar compounds |

| Molecular Formula | C₁₀H₁₂FNO₂ | Calculated |

| Molecular Weight | 197.21 g/mol | Calculated |

| CAS Number | 1549490-65-4 (for N-ethyl-N-isopropyl analog) | [2][3][4][5] |

| Appearance | Typically a white to off-white solid | [3] |

| Purity (Typical) | ≥95% | [4] |

| Storage | Sealed in a dry environment at room temperature | [3] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, DMF, EtOAc) | Inferred from synthesis protocols |

Core Synthesis Protocol: Preparation of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide

The following protocol details a reliable, two-step synthesis starting from commercially available 5-fluoro-2-hydroxybenzoic acid. This procedure is adapted from established methods for benzamide synthesis, such as those found in patent literature for analogous structures.[6][7]

Rationale

The synthesis proceeds via an acid chloride intermediate. The conversion of the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride is a classic and highly efficient method that activates the carbonyl group for nucleophilic attack. The subsequent amidation with isopropylamine in the presence of a non-nucleophilic base (triethylamine) proceeds smoothly to yield the desired product. The base is essential for scavenging the hydrochloric acid generated during the reaction, preventing protonation of the amine and driving the reaction to completion.

Diagram of Synthetic Workflow

Caption: Synthesis of the target benzamide building block.

Materials and Equipment

-

5-fluoro-2-hydroxybenzoic acid

-

Oxalyl dichloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Isopropylamine

-

Triethylamine (Et₃N)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for elution

Experimental Procedure

Step 1: Synthesis of 5-Fluoro-2-hydroxybenzoyl Chloride [7]

-

To a stirred suspension of 5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (approx. 5-10 mL per gram of acid), add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl dichloride (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently warmed to 40 °C to ensure completion. Progress can be monitored by the cessation of gas (CO, CO₂, HCl) evolution.

-

Once the reaction is complete (the solution typically becomes clear), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 5-fluoro-2-hydroxybenzoyl chloride is a viscous oil or solid and should be used immediately in the next step without further purification.

Step 2: Synthesis of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide [7]

-

Dissolve isopropylamine (1.5 eq) and triethylamine (3.0 eq) in anhydrous CH₂Cl₂ in a separate flask and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 5-fluoro-2-hydroxybenzoyl chloride from Step 1 in anhydrous CH₂Cl₂.

-

Add the acid chloride solution dropwise to the cooled amine solution under vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction by TLC until the acid chloride is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Application Protocol: O-Alkylation for Synthesis of Advanced Intermediates

A primary application of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide is the functionalization of its phenolic hydroxyl group. This enables the coupling of the benzamide core to other pharmacophores, a key strategy in constructing complex molecules like the bivalent BET/BRD4 inhibitor AZD5153 or menin-MLL interaction inhibitors.[8][9][10][11] The following is a general protocol for O-alkylation via a Williamson ether synthesis or a related SₙAr reaction with an activated heteroaryl halide.

Rationale

The reaction leverages the nucleophilicity of the phenoxide, formed in situ by a suitable base (e.g., K₂CO₃, Cs₂CO₃), which then displaces a leaving group on an electrophilic partner. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the reaction without solvating the anionic nucleophile, thereby increasing its reactivity. Cesium carbonate is often a superior base for sluggish reactions due to the higher solubility of its salts and the "cesium effect."

Diagram of Application Workflow

Caption: O-Alkylation of the building block to generate complex intermediates.

Materials and Equipment

-

5-Fluoro-2-hydroxy-N-isopropyl-benzamide

-

Electrophile (e.g., 5-bromopyrimidine, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Standard laboratory glassware for inert atmosphere reactions

-

TLC plates, rotary evaporator, chromatography supplies

Experimental Procedure

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-hydroxy-N-isopropyl-benzamide (1.0 eq), the electrophile (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF (or ACN) to create a solution or a stirrable slurry (approx. 0.1-0.2 M concentration).

-

Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (to remove residual DMF) and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired O-alkylated product.

Conclusion

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is a highly functional and strategically important building block for modern organic synthesis. Its straightforward preparation and the versatile reactivity of its phenolic hydroxyl group provide a reliable platform for introducing molecular complexity. The protocols outlined in this guide offer a validated pathway for both the synthesis of the building block itself and its subsequent elaboration into advanced intermediates destined for drug discovery programs, particularly in the development of targeted cancer therapies.

References

- First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC. (n.d.).

- N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 - PubChem. (n.d.). PubChem.

- 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide | 1394933-63-1. (n.d.). MilliporeSigma.

- N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | 1549490-65-4. (n.d.). MilliporeSigma.

- 1394933-63-1 | 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide. (n.d.). BLDpharm.

- N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2. (n.d.). PubChem.